Trans-4-Hydroxycyclohexanecarboxylic acid, with the chemical formula and a molecular weight of 144.17 g/mol, is a cyclic organic compound characterized by a hydroxyl group and a carboxylic acid functional group attached to a cyclohexane ring. It is primarily recognized for its role as a substrate in biochemical reactions and potential applications in pharmaceuticals.
This compound can be derived through the hydrogenation of p-hydroxybenzoic acid, utilizing various catalysts under controlled conditions. Its synthesis is significant in both laboratory and industrial settings due to its utility in organic synthesis and metabolic studies.
Trans-4-Hydroxycyclohexanecarboxylic acid is classified as an organic acid and falls under the category of hydroxy acids. It is also recognized for its involvement in metabolic pathways related to cyclohexanecarboxylic acid.
The synthesis of trans-4-Hydroxycyclohexanecarboxylic acid generally involves three main steps:
The reaction conditions, such as temperature, pressure, and catalyst choice, are critical for optimizing yield and purity. For instance, maintaining a hydrogen pressure of 1 MPa at temperatures around 80-120 °C is essential for effective hydrogenation .
Trans-4-Hydroxycyclohexanecarboxylic acid features a cyclohexane ring with hydroxyl and carboxyl functional groups positioned at the 4th carbon atom. This configuration contributes to its unique chemical properties.
Trans-4-Hydroxycyclohexanecarboxylic acid can undergo several chemical reactions:
Trans-4-Hydroxycyclohexanecarboxylic acid acts as a substrate in various biochemical pathways, particularly in the metabolism of cyclohexanecarboxylic acid. It is involved in enzymatic reactions catalyzed by specific dehydrogenases that require nicotinamide adenine dinucleotide as a cofactor.
The compound has been identified as a substrate for 4-hydroxycyclohexanecarboxylate dehydrogenase, which converts it into 4-oxocyclohexanecarboxylate through oxidation processes . The kinetic parameters for this enzyme indicate high specificity for its substrates.
Trans-4-Hydroxycyclohexanecarboxylic acid exhibits typical behavior associated with hydroxy acids, such as reactivity with oxidizing agents and potential for esterification reactions due to its carboxylic acid group .
Trans-4-Hydroxycyclohexanecarboxylic acid finds various scientific uses, including:
This compound's diverse applications underscore its significance in both academic research and industrial chemistry, making it an important subject of study within the field of organic chemistry.
The primary industrial synthesis route involves catalytic hydrogenation of renewable p-hydroxybenzoic acid under high-pressure conditions. This transformation converts the aromatic precursor into alicyclic intermediates through simultaneous ring saturation and functional group preservation. The reaction occurs in an autoclave at 80–150°C under 1–3 MPa hydrogen pressure, typically employing ruthenium or palladium catalysts (1–5 wt%) dispersed on carbon supports. Under optimized conditions, this achieves >95% conversion of the starting material within 4–6 hours, yielding a cis/trans isomer mixture (approximately 40:60 ratio) due to non-stereoselective addition across the planar aromatic system [1] [3]. Catalyst selection profoundly influences reaction kinetics and byproduct formation:
Table 1: Hydrogenation Catalyst Performance Comparison
Catalyst Type | Reaction Temperature (°C) | cis/trans Ratio | Isolated Yield (%) |
---|---|---|---|
Ru/C (5%) | 110 | 42:58 | 92 |
Pd/C (3%) | 130 | 38:62 | 88 |
Rh/Al₂O₃ (4%) | 150 | 45:55 | 85 |
The crude hydrogenation product requires no intermediate purification prior to isomerization, streamlining large-scale production. Economic analyses confirm this route’s superiority over total synthesis approaches due to p-hydroxybenzoic acid’s commercial availability and the hydrogenation’s atom efficiency [1].
The hydrogenation-derived cis/trans mixture undergoes stereochemical refinement via base-catalyzed isomerization, exploiting the trans isomer’s thermodynamic stability. This equilibrium-driven process utilizes sodium alkoxides (0.5–2 mol%) in alcoholic solvents under reflux. Critical parameters include:
The isomerization mechanism proceeds through a resonance-stabilized enolate intermediate, allowing bidirectional cis⇌trans interconversion until equilibrium favors the trans configuration. This stereochemical enrichment enables subsequent crystallization of high-purity trans isomer. Racemic resolution methodologies applied to analogous cyclohexane α-amino acids demonstrate that diastereomeric salt formation can further upgrade enantiopurity when chiral variants are required [5].
Table 2: Isomerization Efficiency in Alcoholic Solvents
Solvent | Catalyst | Time (h) | trans Content (%) | Equilibrium Constant (K) |
---|---|---|---|---|
Methanol | NaOCH₃ (1.5 mol%) | 3 | 93.5 | 14.2 |
Ethanol | NaOC₂H₅ (1.5 mol%) | 4 | 91.8 | 11.8 |
tert-Butanol | NaOC(CH₃)₃ (2 mol%) | 6 | 90.1 | 9.6 |
Following isomerization, solvent-mediated crystallization isolates the trans isomer with ≥99% purity. The optimal purification employs a 1:1 ethyl acetate/petroleum ether (60–80°C fraction) mixed solvent system, leveraging complementary solvation properties: ethyl acetate solubilizes the carboxylic acid while petroleum ether induces crystallization via controlled polarity reduction. Key process refinements include:
This protocol achieves 85–88% recovery of trans-4-hydroxycyclohexanecarboxylic acid with <0.5% cis contamination, meeting pharmaceutical intermediate specifications. X-ray diffraction analyses confirm the crystalline product exists as hydrogen-bonded dimers, enhancing stability during storage [1].
Sodium alkoxides (NaOR) serve dual functions in trans-isomer production:
Mechanistic studies reveal that catalytic efficiency follows the order: NaOCH₃ > NaOC₂H₅ > NaOC₃H₇ > NaOC(CH₃)₃, inversely correlating with alkoxide steric volume. The methoxide anion’s minimal bulk facilitates rapid proton abstraction from the sterically hindered α-carbon of the cis isomer. Computational modeling indicates the transition state energy for cis→trans conversion is 14.2 kcal/mol with methoxide versus 16.8 kcal/mol with tert-butoxide, explaining the observed rate differences [1]. Catalyst residues are removed during acidification (pH adjustment to 2.0) and subsequent crystallization, ensuring no sodium contamination in the final API-grade product.
Integrated process design enables kilogram-to-tonne production with minimized operational costs:
Economic assessments confirm this consolidated process reduces production costs by ~40% versus earlier batch methods, primarily through energy-efficient separations and catalytic reusability. The commercial viability is evidenced by multi-tonne annual production serving pharmaceutical applications, including VLA-4 antagonist synthesis where the compound serves as a key chiral precursor [1] [3].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7